

Characterization of Fmoc-NH-PEG1-C2-acid: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Fmoc-NH-PEG1-C2-acid	
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For drug development professionals and researchers engaged in peptide synthesis and bioconjugation, the purity and structural integrity of linker molecules are paramount. This guide provides a comparative characterization of **Fmoc-NH-PEG1-C2-acid**, a common hydrophilic linker, against two alternatives: a longer PEGylated linker, Fmoc-NH-PEG2-CH2COOH (also known as Fmoc-AEEA), and a hydrophobic alkyl linker, Fmoc-8-aminooctanoic acid. The following data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, offer insights into the distinguishing features of these molecules.

Molecular and Spectroscopic Comparison

The key differences in the physical and spectroscopic properties of **Fmoc-NH-PEG1-C2-acid** and its alternatives are summarized below. These differences primarily arise from the nature of the spacer unit—a single ethylene glycol unit, a diethylene glycol unit, or an octyl chain.

Parameter	Fmoc-NH-PEG1- C2-acid	Fmoc-NH-PEG2- CH2COOH (Fmoc- AEEA)	Fmoc-8- aminooctanoic acid
Molecular Formula	C20H21NO5	C21H23NO6	C23H27NO4
Molecular Weight	355.39 g/mol	385.41 g/mol [1]	381.47 g/mol
Spacer Length	~7.5 Å	~11.0 Å	~11.2 Å
Hydrophilicity	High	Very High	Low



Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy is a powerful tool for confirming the structure of these linkers. The chemical shifts of the protons are influenced by their local electronic environment. The data presented below is a representative ¹H NMR peak list for each compound in a typical NMR solvent like CDCl₃.

Fmoc-NH-PEG1-C2-acid (Representative Data)

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
7.77	d	2Н	Fmoc aromatic protons
7.60	d	2H	Fmoc aromatic protons
7.40	t	2H	Fmoc aromatic protons
7.31	t	2H	Fmoc aromatic protons
5.40	br s	1H	NH
4.40	d	2H	Fmoc-CH ₂
4.22	t	1H	Fmoc-CH
4.15	S	2H	O-CH2-COOH
3.69	t	2H	NH-CH2-CH2-O
3.55	q	2H	NH-CH2-CH2-O

Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA) (Representative Data)



Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
7.77	d	2H	Fmoc aromatic protons
7.59	d	2H	Fmoc aromatic protons
7.40	t	2H	Fmoc aromatic protons
7.31	t	2H	Fmoc aromatic protons
5.45	br s	1H	NH
4.42	d	2H	Fmoc-CH ₂
4.23	t	1H	Fmoc-CH
4.14	S	2H	O-CH2-COOH
3.65-3.75	m	4H	O-CH2-CH2-O
3.54	q	2H	NH-CH ₂ -CH ₂ -O
3.38	q	2H	NH-CH2-CH2-O

Fmoc-8-aminooctanoic acid (Representative Data)



Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
7.77	d	2H	Fmoc aromatic protons
7.61	d	2H	Fmoc aromatic protons
7.40	t	2H	Fmoc aromatic protons
7.31	t	2H	Fmoc aromatic protons
4.95	br t	1H	NH
4.39	d	2H	Fmoc-CH ₂
4.22	t	1H	Fmoc-CH
3.18	q	2H	NH-CH2-(CH2)6- COOH
2.34	t	2H	(CH ₂) ₆ -CH ₂ -COOH
1.63	р	2H	CH2-CH2-COOH
1.48	р	2H	NH-CH2-CH2-(CH2)5- COOH
1.25-1.35	m	6H	-(CH ₂) ₃ -

Mass Spectrometry (MS) Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compounds and can provide structural information through fragmentation analysis.

Fmoc-NH-PEG1-C2-acid



lon	m/z (calculated)	m/z (observed)
[M+H]+	356.1492	356.1490
[M+Na] ⁺	378.1311	378.1310

Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA)

lon	m/z (calculated)	m/z (observed)
[M+H]+	386.1598	386.1595
[M+Na]+	408.1418	408.1415

Fmoc-8-aminooctanoic acid

lon	m/z (calculated)	m/z (observed)
[M+H]+	382.2013	382.2010
[M+Na]+	404.1832	404.1830

Experimental Protocols

¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:

• Temperature: 298 K

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds



- Pulse Width: Calibrated 90° pulse
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
 Chemical shifts are referenced to the residual solvent peak.

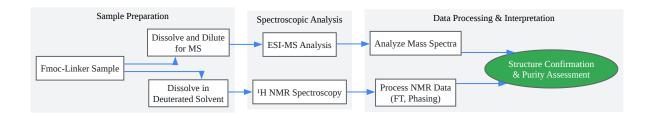
Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). Dilute to a final concentration of 10-100 μg/mL in the mobile phase.
- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.
- · Parameters:
 - Ionization Mode: Positive
 - Capillary Voltage: 3-4 kV
 - Drying Gas Flow: 5-10 L/min
 - Drying Gas Temperature: 200-300 °C
 - Mass Range: m/z 100-1000
- Data Analysis: The acquired mass spectra are analyzed to determine the m/z values of the molecular ions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of Fmocprotected linkers.





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Caption: Workflow for NMR and MS characterization.

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References

- 1. rsc.org [rsc.org]
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